molecular formula C9H11NO B1620460 Ethyl benzimidate CAS No. 825-60-5

Ethyl benzimidate

Cat. No.: B1620460
CAS No.: 825-60-5
M. Wt: 149.19 g/mol
InChI Key: CQBWPUJYGMSGDU-UHFFFAOYSA-N
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Description

Ethyl benzimidate is an organic compound with the molecular formula C9H11NO. It is a derivative of benzimidic acid and is commonly used as an intermediate in organic synthesis. The compound is known for its reactivity with various nucleophiles, making it a valuable reagent in the preparation of a wide range of chemical products.

Preparation Methods

Ethyl benzimidate can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with ethanol in the presence of hydrogen chloride gas. This reaction yields this compound hydrochloride, which can be further purified to obtain the desired compound .

Industrial production methods typically involve the same basic reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as ethanol, and the product is isolated by crystallization or distillation .

Chemical Reactions Analysis

Ethyl benzimidate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various aromatic aldehydes. The major products formed from these reactions are typically imidates, amines, and other substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl benzimidate involves its reactivity with nucleophiles. The compound’s imidate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Ethyl benzimidate can be compared with other similar compounds, such as mthis compound and benzyl benzimidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. For example:

This compound is unique in its balance of reactivity and physical properties, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

ethyl benzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBWPUJYGMSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863519
Record name Ethyl benzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-60-5
Record name Ethyl benzimidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL BENZIMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RX5T6F5DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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